molecular formula C19H32O2 B14676903 Methyl octadeca-2,4,6-trienoate CAS No. 29565-44-4

Methyl octadeca-2,4,6-trienoate

Cat. No.: B14676903
CAS No.: 29565-44-4
M. Wt: 292.5 g/mol
InChI Key: FCNUJOJMMBVSPQ-UHFFFAOYSA-N
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Description

Methyl octadeca-2,4,6-trienoate is a fatty acid methyl ester with a conjugated triene system. This compound is characterized by its long carbon chain and multiple double bonds, which contribute to its unique chemical properties. It is commonly found in various natural sources, including plant oils and animal fats.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadeca-2,4,6-trienoate can be synthesized through several methods, including the esterification of octadeca-2,4,6-trienoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into fatty acid methyl esters, including this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-2,4,6-trienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Hydrogenation of the double bonds can yield saturated esters.

    Substitution: The double bonds in the triene system can participate in electrophilic addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Electrophilic reagents such as halogens and acids.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated methyl octadecanoate.

    Substitution: Halogenated esters.

Scientific Research Applications

Methyl octadeca-2,4,6-trienoate has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of conjugated trienes.

    Biology: Investigated for its role in biological membranes and signaling pathways.

    Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of biodiesel and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism by which methyl octadeca-2,4,6-trienoate exerts its effects involves its interaction with cellular membranes and enzymes. The conjugated triene system allows the compound to participate in redox reactions, influencing oxidative stress and inflammation pathways. Additionally, it can modulate the activity of enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Methyl linoleate: A fatty acid methyl ester with two double bonds.

    Methyl linolenate: A fatty acid methyl ester with three non-conjugated double bonds.

    Methyl elaidate: A trans isomer of methyl oleate with one double bond.

Uniqueness

Methyl octadeca-2,4,6-trienoate is unique due to its conjugated triene system, which imparts distinct chemical reactivity and biological activity compared to other fatty acid methyl esters. This conjugation allows for unique interactions with biological molecules and makes it a valuable compound for various applications.

Properties

CAS No.

29565-44-4

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadeca-2,4,6-trienoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-18H,3-12H2,1-2H3

InChI Key

FCNUJOJMMBVSPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CC=CC=CC(=O)OC

Origin of Product

United States

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